Mephentermine

Catalog No.
S587341
CAS No.
100-92-5
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephentermine

CAS Number

100-92-5

Product Name

Mephentermine

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

RXQCGGRTAILOIN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)NC

Solubility

FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER
4.57e-01 g/L

Synonyms

Mephentermine, Mephentermine Sulfate, Mephentermine Sulfate (2:1), Sulfate, Mephentermine

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC

Description

The exact mass of the compound Mephentermine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in alcohol; sol in ether; practically insol in water4.57e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Phentermine. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use in Medical Research:

Mephentermine was once used in some medical research settings, primarily as a vasoconstrictor. This means it has the property of causing blood vessels to narrow, which can increase blood pressure.

Here are some specific examples of its historical use in research:

  • Treatment of hypotension (low blood pressure): Mephentermine was investigated as a potential treatment for low blood pressure, particularly in the context of anesthesia or surgery [].
  • Investigation of physiological mechanisms: Researchers have used mephentermine to study various physiological mechanisms related to the sympathetic nervous system and its role in blood pressure regulation [].

Limitations and Current Status:

  • Availability: Mephentermine is no longer widely available in many countries due to concerns about its potential for abuse and dependence [].
  • Safer alternatives: Safer and more effective medications are now available for most of the purposes for which mephentermine was once used in research.

Physical Description

Solid

Color/Form

LIQUID

XLogP3

2.4

Odor

FISHY AMINE ODOR

Melting Point

25 °C
<25°C

UNII

TEZ91L71V4

Related CAS

1212-72-2 (sulfate (2:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Drug Indication

Used to maintain blood pressure in hypotensive states.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
Mephentermine ... is used to prevent hypotension, which frequently accompanies spinal anesthesia.
IT IS NOT RECOMMENDED FOR ROUTINE USE IN MANAGEMENT OF SHOCK, ESPECIALLY HYPOVOLEMIC SHOCK, ALTHOUGH IT CAN BE GIVEN AS INTERIM DRUG WHILE PREPARATIONS ARE BEING MADE FOR FLUID REPLACEMENT & OTHER MEASURES. /SULFATE/
...FREE BASE CAN BE EMPLOYED TOPICALLY AS MYDRIATIC.
MEPHENTERMINE, INFUSED IV INTO 11 PATIENTS WITH HYPOTENSION & CLINICAL FEATURES OF SHOCK, CONSISTENTLY INCR HEART RATE & CARDIAC OUTPUT & DECR PERIPHERAL ARTERIAL RESISTANCE BUT DID NOT INCR ARTERIAL PRESSURE. MEPHENTERMINE IMPROVED CIRCULATION BY INCR MYOCARDIAL CONTRACTILITY, REDUCING VOL OF BLOOD STORED IN THE VENOUS CAPACITANCE CIRCUIT, & INCR VENOUS RETURN. SINCE INCR FLOW WITHOUT COMPROMISE OF INCR ARTERIAL RESISTANCE ARE DESIRABLE CIRCULATORY EFFECTS IN TREATMENT OF SHOCK, THESE OBSERVATIONS HAVE IMPORTANT CLINICAL IMPLICATIONS.
Mephentermine is indicated in the treatment of hypotension secondary to ganglionic blockade and hypotension occurring with spinal anesthesia. /Included in US product labeling/
The sympathomimetic agents (except isoproterenol) are indicated for the correction of hypotension, unresponsive to adequate fluid volume replacement, as part of shock syndrome caused by myocardial infarction, trauma, bacteremia, open-heart surgery, renal failure, chronic cardiac decompensation, drug overdose, or other major systemic illness. The specific choice of drug must be determined by clinical assessment. This assessment may include hemodynamic status, mental status, urine output, and other measures of tissue perfusion. In refractory cases, the use of multiple drug therapy may be necessary for blood pressure support. /Sympathomimetic agents - cardiovascular use/
MEDICATION: NASAL DECONGESTANT
The arterial pressure fell abruptly in 23.38% of 124 psychic patients during the first days of treatment with neuroleptics. About two weeks later it gradually rose to its initial values. The patients who do not feel well with the low arterial pressure need peripheral stimulants such as Effortil, Mephentermin, etc. Other complications of the neuroleptic therapy are the rhythm and conduction cardiac disorders (19.96% of the patients over 60 yr of age showed rhythm and conduction disorders: polytopic and multiple extrasystoles, ventricular paroxysmal tachycardia, atrioventricular block III degree). These patients need active surveillance and emergency treatment with antiarrhythmic drugs. The modern treatment of psychic diseases with larger doses of neuroleptics requires regular clinical and ECC control, especially in older patients.

Pharmacology

Mephentermine is a sympathomimetic agent with mainly indirect effects on adrenergic receptors. It is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia. Although the central stimulant effects of mephentermine are much less than those of amphetamine, its use may lead to amphetamine-type dependence. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1248)

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA11 - Mephentermine

Mechanism of Action

Mephentermine is an alpha adrenergic receptor agonist, but also acts indirectly by releasing endogenous norepinephrine. Cardiac output and systolic and diastolic pressures are usually increased. A change in heart rate is variable, depending on the degree of vagal tone. Sometimes the net vascular effect may be vasodilation. Large doses may depress the myocardium or produce central nervous system (CNS) effects.
Mephentermine is a sympathomimetic drug that acts both directly and indirectly; it has many similarities to ephedrine. After an intramuscular injection, the onset of action is prompt (within 5 to 15 minutes), and effects may last for several hours.
Since the drug releases norepinephrine, cardiac contraction is enhanced and cardiac output and systolic and diastolic pressures are usually increased. The change in heart rate is variable, depending on the degree of vagal tone.

Pictograms

Irritant

Irritant

Other CAS

100-92-5

Wikipedia

N,2-dimethyl-1-phenylpropan-2-amine
Mephentermine
Mephentermine sulfate

Drug Warnings

Mephentermine may produce arrhythmias, including extrasystoles, and AV block and hypertension. Arrhythmias are most likely to occur in patients with heart disease or those receiving other drugs which may increase cardiac irritability such as cyclopropane or halogenated hydrocarbon general anesthetics. /Mephentermine sulfate/
The CNS stimulating effects of mephentermine may result in nervousness, anxiety, seizures, or tachycardia. Large overdosage of the drug has caused visual hallucinations of colored geometric forms, paranoid psychosis, and euphoria. Drowsiness, weeping, incoherence, weakness, numbness, and tingling of the extremities have been reported. Withdrawal of the drug results in rapid disappearance of adverse CNS effects. /Mephentermine sulfate/
AS THE FREE BASE IS CURRENTLY USED, UNTOWARD EFFECTS ARE VERY UNCOMMON.
MEPHENTERMINE MAY INCR UTERINE CONTRACTIONS ESPECIALLY DURING THE THIRD TRIMESTER OF PREGNANCY &, THEREFORE, SHOULD NOT BE USED IN PREGNANT WOMEN UNLESS THE POTENTIAL BENEFITS OUTWEIGH THE POSSIBLE RISKS. /MEPHENTERMINE SULFATE/
For more Drug Warnings (Complete) data for MEPHENTERMINE (10 total), please visit the HSDB record page.

Biological Half Life

17 to 18 hours.
17 to 18 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPARED BY HYDROGENATING 1-CHLORO-2-METHYLAMINO -2-METHYL-1-PHENYLPROPANE HYDROCHLORIDE IN METHANOL IN THE PRESENCE OF PALLADIUM BARIUM CARBONATE.
Mephentermine is manufactured on a commercial scale by the reaction of a benzyl Grignard reagent with N-methylisopropylideneamine.

General Manufacturing Information

THE FREE BASE IS SUFFICIENTLY VOLATILE THAT IT CAN BE USED IN INHALERS, WHICH IS THE ONLY TYPE OF PRODUCT OF THE FREE BASE THAT IS MARKETED.

Analytic Laboratory Methods

MEPHENTERMINE, IN DRUGS. SPECTROPHOTOMETER.
THIN-LAYER CHROMATOGRAPHY: SUNSHINE, I, WW FIKE & H LANDESMAN, J FORENSIC SCI, II, 428, (1966).
MEPHENTERMINE IS DETERMINED PHOTOMETRICALLY AT 410 NM OR 515 NM AFTER ACIDIFICATION. CONCN RANGE IS 5-25 MUG/ML AQ SOLN.
USING 3 SOLVENT-COLUMN SYSTEMS, 101 DRUGS OF FORENSIC INTEREST WERE CHARACTERIZED BY THEIR HIGH PRESSURE LIQ CHROMATOGRAPHIC RELATIVE RETENTION TIMES & BY RATIO OF THEIR ABSORBANCES AT 254 & 280 NM.
For more Analytic Laboratory Methods (Complete) data for MEPHENTERMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

PSYCHOSTIMULANT DRUGS WERE EXTRACTED FROM URINE, BLOOD OR SERUM & ANALYZED BY MASS FRAGMENTOGRAPHY.
RAW URINE SPECIMENS ARE SCREENED DIRECTLY BY EMIT (ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE) & THOSE SCREENED POSITIVE ARE CONFIRMED BY GLC USING FLAME IONIZATION DETECTION.
A simple gas chromatographic identification and determination of 11 CNS in biological samples. Application on a fatality involving phendimetrazine.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

IN ANESTHETIZED DOGS, RESERPINE POTENTIATED THE PRESSOR RESPONSE WHEN ADMIN AFTER MEPHENTERMINE.
MEPHENTERMINE & DEXAMPHETAMINE SHOWED RAPID TACHYPHYLAXIS OF RESPONSES ON BLOOD PRESSURE WHEN REPEATED INJECTIONS ADMIN TO CATS & RATS. TACHYPHYLAXIS TO THESE SUBSTANCES WAS MUTUALLY CROSSED & WAS CROSSED TO PHENYLETHYLAMINE BUT NOT TO TYRAMINE BECAUSE OF SITE OF ACTION. TYRAMINE PROBABLY RELEASES NORADRENALINE FROM A DIFFERENT STORAGE SITE THAN DEXAMPHETAMINE, MEPHENTERMINE, & PHENYLETHYLAMINE BUT THE TWO STORES MAY BE FUNCTIONALLY CONNECTED.
MEPHENTERMINE IN NONSTIMULATING DOSES OF 1 MG/KG PRODUCED AN ACUTE ERGOTROPIC RESPONSE (AER) WHEN ADMIN IV WITH 1 MG/KG RESERPINE TO DOGS & RABBITS. RABBITS PRETREATED WITH ALPHA-METHYL-M-TYROSINE (100 MG/KG) APPEARED NORMAL, CONSISTENTLY MANIFESTED ELECTROENCEPHALOGRAPHIC ACTIVATION TO EXTEROCEPTIVE STIMULI, & DISPLAYED AER IN RESPONSE TO DRUG COMBINATION. 5 MG/KG OF IMIPRAMINE-HCL PREVENTED THE AER, WHILE DEMETHYLIMIPRAMIME DID NOT BLOCK OR ALTER ITS COURSE. 1-5 MG/KG OF SCOPOLAMINE HYDROGEN BROMIDE PREVENTED ONLY THE ELECTROENCEPHALIC ACTIVATION OF THE AER. PRETREATMENT WITH IPRONIAZID (100 MG/KG) PROLONGED THE STIMULATION FOLLOWING THE DRUG COMBINATION BUT DID NOT CHANGE THE ACTIONS OF MEPHENTERMINE ALONE. PRETREATMENT OF RABBITS WITH RESERPINE REDUCED OR ABOLISHED THE CNS STIMULATION CAUSED BY MEPHENTERMINE BUT THRESHOLD DOSES OF METHAMPHETAMINE (1-5 MG/KG) PRODUCED CNS STIMULATION.
RESERPINE (1 MG/KG) IN COMBINATION WITH MEPHENTERMINE (1 MG/KG) BUT NOT RESERPINE OR MEPHENTERMINE ALONE, PRODUCED ELECTROENCEPHALOGRAPH ACTIVATION PATTERN & ABOLISHED SINGLE SHOCK RESPONSES WITHIN MIDBRAIN RETICULAR FORMATION FOR ABOUT 28 MIN IN CURARIZED RABBITS. CHLORPROMAZINE (5 MG/KG) BLOCKED THE COMBINED EFFECT OF THE DRUGS. RESERPINE APPARENTLY FACILITATES INDIRECT ACTIONS OF MEPHENTERMINE, & THE PRESENCE OF BRAIN BIOGENIC AMINES ARE A REQUISITE TO THIS STIMULATION.
For more Interactions (Complete) data for MEPHENTERMINE (27 total), please visit the HSDB record page.

Dates

Modify: 2023-07-17

Herculean mistake: mephentermine associated cardiomyopathy

Aayush Kumar Singal, Siddharthan Deepti, Gautam Sharma, Shyam S Kothari
PMID: 32404042   DOI: 10.1080/00913847.2020.1763146

Abstract

: A 32-year-old professional bodybuilder presented with acute decompensated heart failure. He gave a history of anabolic androgenic steroids (AAS) use for >2 years and mephentermine use for the preceding 3 months.
: Transthoracic echocardiography showed severe left ventricular (LV) dysfunction with a large pedunculated, mobile thrombus attached to the ventricular apex. The patient had an embolic stroke during the hospital stay, with complete neurological recovery. Following the cessation of mephentermine use, there was a steady improvement in LV function over a follow-up of 2 months. However, at 3 months, his ventricular function showed deterioration, which coincided with mephentermine reuse.
: Though AAS abuse by athletes leading to such a presentation has been documented, to the best of our knowledge, a similar role of mephentermine has not been reported.


Mephentermine dependence in a young Indian adult without psychosis

Aditya Somani
PMID: 33139366   DOI: 10.1136/bcr-2020-236924

Abstract

Mephentermine is a vasopressor drug closely related to amphetamine and methamphetamine. Cases of abuse and dependence to mephentermine have dotted medical literature for a long time. Till date, 11 cases of dependence to mephentermine have been published. In this report, a case of mephentermine dependence is being discussed. The patient was a young adult male who was dependent to mephentermine for nearly 3 years. He was an athlete and was introduced to mephentermine by his peer for enhancing performance. He did not develop any major physical or psychiatric issue due to the drug. He was managed on out patient basis. Though cases of mephentermine dependence are few and far in medical literature, reports from other sources indicate that the problem could be more common and could be on rise. High index of suspicion and holistic care is likely to help patients and treating clinicians.


Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle

D N Q Cunha, C L Del Rio, B L Youngblood, E L Ferris, G E Geist, Y Ueyama, L C Franz, S Mathur, R L Hamlin
PMID: 28804906   DOI: 10.1111/jvp.12444

Abstract

The goal of this study was to confirm the vasopressor and cardiac effects of POTENAY
INJETÁVEL (POT), a mephentermine-based product, given to cattle with induced vascular/cardiac depression. Ten healthy Holstein cattle (206 ± 13 kg) followed a randomized-complete-block design (RCBD) utilizing crossover study design. Each animal randomly received (1 ml/25 kg, IM) of either POT (n = 10) or volume-matched placebo control (0.9%NaCl, CP, n = 10). A subset of animals (n = 5) received POT first (day 0) while the remaining (n = 5) received CP; after a six-day washout period, cattle received the opposite compound. Animals were anesthetized and catheterized for systemic/left ventricular hemodynamic monitoring. Myocardial dysfunction/hypotension was induced by increasing the end-tidal isoflurane concentration until arterial blood pressure was 20% lower than at baseline and remained stable. Once the animal was determined to be hypotensive and hemodynamically stable, steady-state hypotensive baseline data (BL2) were acquired, and treatment with either POT or CP was given. Data were acquired post-treatment at every 15 min for 90 min. POT improved cardiac output (+68 L/min, ±14%, p < 0.05), MAP (+14 mmHg, ±4%, p < 0.05), HR (+22 bpm, ±8%, p < 0.05), and peak rates of ventricular pressure change during both systole (dP/dt
: +37 mmHg/s ±13%, p < 0.05) and diastole (dP/dt
: +31 mmHg/s, ±7%, p < 0.05). No improvements were noted following placebo-control administration. Results indicate that POT improves cardiac performance and systemic hemodynamics in cattle with induced cardiovascular depression when given as single intramuscular injection.


Intraoperative Seizures Presenting as Refractory Hypotension

Smita Vimala, Prathapadas Unnikrishnan, Nodu S Gautham
PMID: 26669839   DOI: 10.1097/ANA.0000000000000268

Abstract




Adverse Hemodynamic Event Due to Floseal Hemostatic Matrix Application

Dhritiman Chakrabarti, Gopala K K N, Dheeraj Masapu
PMID: 26291729   DOI: 10.1097/ANA.0000000000000219

Abstract




Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry

Yun Jeong Choi, Arum Sim, Min Kyung Kim, Sunglll Suh, Moon Kyo In, Jin Young Kim
PMID: 27398632   DOI: 10.1016/j.jchromb.2016.06.045

Abstract

Nonmedical use of prescription stimulants such as phentermine (PT) has been regulated by law enforcement authorities due to its euphorigenic and relaxing effects. Due to high potential for its abuse, reliable analytical methods were required to detect and identify PT and its metabolite in biological samples. Thus a dilute and shoot liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for simultaneous determination of PT, N-hydroxyphentermine (NHOPT) and mephentermine (MPT) in urine. A 5μL aliquot of diluted urine was injected into the LC-MS/MS system. Chromatographic separation was performed by reversed-phase C18 column with gradient elution for all analytes within 5min. Identification and quantification were based on multiple reaction monitoring (MRM) detection. Linear least-squares regression with a 1/x(2) weighting factor was used to generate a calibration curve and the assay was linear from 50 to 15000ng/mL (PT and MPT) and 5 to 750ng/mL (NHOPT). The intra- and inter-day precisions were within 8.9% while the intra- and inter-day accuracies ranged from -6.2% to 11.2%. The limits of quantification were 3.5ng/mL (PT), 1.5ng/mL (NHOPT) and 1.0ng/mL (MPT). Method validation requirements for selectivity, dilution integrity, matrix effect and stability were satisfied. The applicability of the developed method was examined by analyzing urine samples from drug abusers.


Mephentermine dependence syndrome - A new emerging trend of substance use

Guru S Gowda, Aditi Singh, Malvika Ravi, Suresh Bada Math
PMID: 26236018   DOI: 10.1016/j.ajp.2015.07.006

Abstract




Venous Air Embolism: New Observations

Kamath Sriganesh, Mohit Mittal, Tanmay Jadhav
PMID: 26114984   DOI: 10.1097/ANA.0000000000000198

Abstract




Mephentermine dependence with psychosis

Pratibha Gehlawat, Priti Singh, Rajiv Gupta, Sidharth Arya
PMID: 23759255   DOI: 10.1016/j.genhosppsych.2013.04.019

Abstract

Mephentermine misuse or dependence has been rarely reported in the literature. This is surprising as mephentermine bears a close structural similarity to methamphetamine. Here we report a case of mephentermine dependence with induced psychosis. A 23-year-old professional weightlifter used to administer mephentermine (60 mg) for improving performance in tournaments. The patient became dependent on mephentermine in 2009, and his consumption increased to 100-150 mg every 2-3 days since August 2012 until his presentation in clinic in mid-October 2012. He developed psychosis and had persecutory delusions. Remission of psychosis was seen with stopping use of mephentermine and use of antipsychotic medication.


Mephentermine dependence: an emerging challenge

Surendra Kumar Mattoo, Preeti Parakh
PMID: 22672305   DOI: 10.1111/j.1755-5949.2012.00328.x

Abstract




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